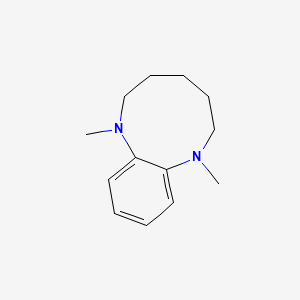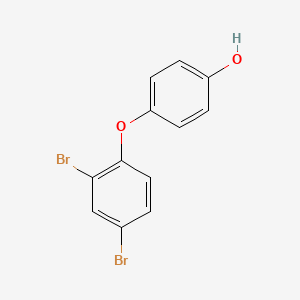![molecular formula C12H18O3 B14471740 Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-bicyclo[221]heptanyl)-4-oxobutanoate is a compound that features a bicyclic structure, specifically a bicyclo[221]heptane moiety This structure is notable for its rigidity and unique stereochemistry, which can influence the compound’s reactivity and interactions with other molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate typically involves the construction of the bicyclic core followed by the introduction of the ester and ketone functionalities. One common approach is the Diels-Alder reaction, which can be used to form the bicyclo[2.2.1]heptane structure. This reaction involves a diene and a dienophile under thermal or catalytic conditions.
For example, a Diels-Alder reaction between cyclopentadiene and a suitable dienophile can yield a bicyclo[2.2.1]heptane derivative. Subsequent functional group transformations, such as esterification and oxidation, can introduce the methyl ester and ketone groups, respectively.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield a secondary alcohol, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure can be used to study enzyme-substrate interactions and the effects of molecular rigidity on biological activity.
Industry: It can be used in the production of polymers and other materials that benefit from the rigidity and stability of the bicyclic core.
Mecanismo De Acción
The mechanism by which Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, with the bicyclic structure influencing binding affinity and specificity. The molecular targets and pathways involved can vary, but the rigidity and stereochemistry of the bicyclic core often play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the ester and ketone functionalities.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group at the 2-position.
Bicyclo[2.2.1]heptane-2-methanol: A compound with a hydroxyl group at the 2-position.
Uniqueness
Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate is unique due to the combination of the bicyclic core with both ester and ketone functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-15-12(14)5-4-11(13)10-7-8-2-3-9(10)6-8/h8-10H,2-7H2,1H3 |
Clave InChI |
GIRTWDQEDAUHGX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




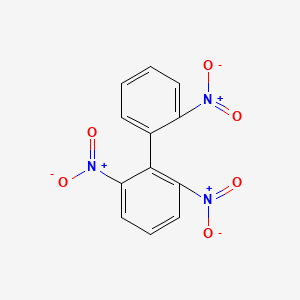
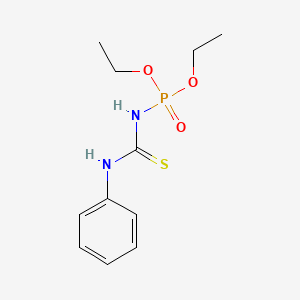
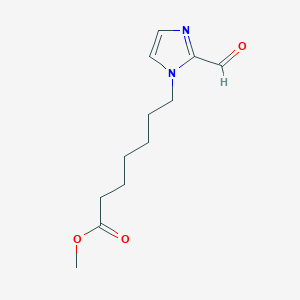
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471692.png)
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
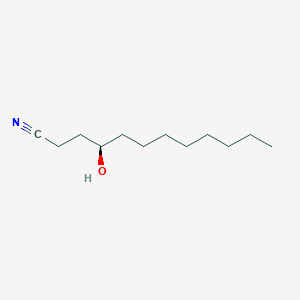
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)

